molecular formula C11H14BBrClNO2 B6260460 3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2223049-72-5

3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B6260460
CAS RN: 2223049-72-5
M. Wt: 318.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound has a bromo and chloro substituent on the pyridine ring and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to it .


Chemical Reactions Analysis

This compound, like other pyridine derivatives, can undergo a variety of chemical reactions. These include cross-coupling reactions, which are commonly used in the synthesis of complex organic molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. For example, it is likely to have a relatively high molecular weight and may exhibit optical activity due to the presence of chiral centers .

Scientific Research Applications

Catalytic Protodeboronation

This compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes . This process is valuable for the synthesis of complex molecules such as δ-®-coniceine and indolizidine 209B, showcasing the compound’s utility in advanced organic synthesis .

Infrared Spectral Analysis

In the field of spectroscopy, particularly infrared spectral analysis , this compound can be studied to understand its vibrational transitions. This is crucial for identifying interactions with solvents and other compounds, which is essential for characterizing its chemical behavior .

Synthesis of Cholinergic Drugs

The related organoboron compounds are intermediates in the synthesis of cholinergic drugs , which are used to treat gastrointestinal diseases. This highlights the compound’s potential in pharmaceutical applications .

Electroluminescent Devices

Organoboron compounds, including derivatives of our compound of interest, are used in the synthesis of organic electroluminescent devices . This application is significant in the development of new materials for electronic and photonic technologies .

Borylation Reactions

The compound is utilized for borylation reactions at the benzylic C-H bond of alkylbenzenes. This is done in the presence of a palladium catalyst to form pinacol benzyl boronate, which is a critical step in the synthesis of various organic molecules .

Hydroboration of Alkynes and Alkenes

It also finds use in the hydroboration of alkyl or aryl alkynes and alkenes , facilitated by transition metal catalysts. This application is important for the modification and functionalization of multiple organic compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the use of a Suzuki coupling reaction between 3-bromo-2-chloro-5-iodopyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan. The reaction is carried out in the presence of a palladium catalyst and a base to form the desired product.", "Starting Materials": [ "3-bromo-2-chloro-5-iodopyridine", "4,4,5,5-tetramethyl-1,3,2-dioxaborolan", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Dissolve 3-bromo-2-chloro-5-iodopyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan in a suitable solvent such as DMF or DMSO.", "Step 2: Add a palladium catalyst such as Pd(PPh3)4 or Pd2(dba)3 and a base such as K3PO4 or Cs2CO3 to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature such as 80-100°C and stir for several hours.", "Step 4: Cool the reaction mixture and extract the product using a suitable solvent such as ethyl acetate or dichloromethane.", "Step 5: Purify the product using column chromatography or recrystallization to obtain 3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine." ] }

CAS RN

2223049-72-5

Product Name

3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Molecular Formula

C11H14BBrClNO2

Molecular Weight

318.4

Purity

91

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.